

4-Chloro-2-pentylquinoline molecular weight and formula

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Compound of Interest

Compound Name: 4-Chloro-2-pentylquinoline

CAS No.: 2402828-90-2

Cat. No.: B2453289

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Technical Monograph: 4-Chloro-2-pentylquinoline

Executive Summary

4-Chloro-2-pentylquinoline is a lipophilic heterocyclic intermediate used primarily in medicinal chemistry for the development of bioactive quinoline derivatives.^{[1][2]} It serves as a critical electrophile in nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted">

) reactions, allowing researchers to introduce amine or alkoxide motifs at the 4-position while maintaining a hydrophobic pentyl anchor at the 2-position.^[1] This scaffold is particularly relevant in the study of *Pseudomonas aeruginosa* quorum sensing antagonists (PQS analogues) and anti-infective agents where membrane permeability is a limiting factor.^{[1][2]}

Physicochemical Profile

The following data represents the core identity of the molecule. Researchers should use the Monoisotopic Mass for high-resolution mass spectrometry (HRMS) confirmation.^{[1][2]}

Property	Value	Technical Note
IUPAC Name	4-Chloro-2-pentylquinoline	-
Molecular Formula	ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">	-
Molecular Weight	233.74 g/mol	Average mass for stoichiometry. [1] [3]
Monoisotopic Mass	233.0971 Da	Use for ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> identification in MS. [1]
CLogP (Predicted)	-5.1 - 5.4	Highly lipophilic; limited aqueous solubility. [1] [2]
Physical State	Low-melting solid or viscous oil	Dependent on purity; tends to oil out. [1] [2]
Topological Polar Surface Area	~12.9 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">	Suggests high blood-brain barrier permeability. [1]

Synthetic Architecture

Retrosynthetic Logic

The synthesis of **4-chloro-2-pentylquinoline** is classically achieved via the chlorination of its tautomeric precursor, 2-pentylquinolin-4(1H)-one.[\[1\]](#)[\[2\]](#) The choice of reagent is critical: Phosphorus Oxychloride ([ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">](#)

) is preferred over Thionyl Chloride (

) due to its higher boiling point, which allows the reaction to proceed at the necessary activation energy for the aromatization step.

Protocol: Deoxychlorination via

Note: This protocol assumes starting material availability (2-pentylquinolin-4(1H)-one).[1][2]

Reagents:

- Precursor: 2-pentylquinolin-4(1H)-one (1.0 eq)[1][2]
- Reagent: Phosphorus Oxychloride (ngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted">) (Excess, solvent/reagent)[4]
- Base (Optional): ngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted"> -Dimethylaniline (Cat.[1] 0.1 eq - accelerates reaction)[1][2]

Step-by-Step Methodology:

- Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the 2-pentylquinolin-4(1H)-one.
- Addition: Under an inert atmosphere (ngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted"> or), add carefully. A ratio of 5–10 mL per gram of precursor is standard to ensure solvation and complete reaction.[1]
- Reaction: Heat the mixture to reflux (~105 °C).
 - Validation Point: Monitor by TLC (System: Hexane/Ethyl Acetate 4:1).[1][2] The starting material (polar, near baseline) should disappear, replaced by a non-polar spot (Rf ~0.6–0).

[2]8) corresponding to the chloro-quinoline.[1][2][5][6][7][8][9]

- Quenching (Critical Safety Step):
 - Cool the reaction mixture to room temperature.
 - Remove excess [ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">](#)

via rotary evaporation under reduced pressure (trap acidic fumes!).[1]

- Pour the viscous residue slowly onto crushed ice/ammonia water mixture.[1][2] Caution: Exothermic hydrolysis of residual phosphoryl chlorides.
- Workup: Extract the aqueous slurry with Dichloromethane (DCM) ([ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">](#)

). Wash combined organics with saturated

and Brine.[1] Dry over anhydrous [ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">](#)

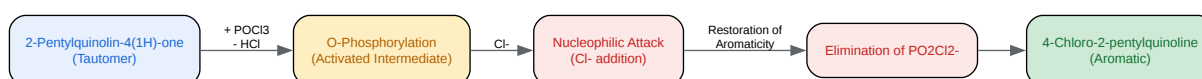
. [1]

- Purification: Flash column chromatography on silica gel (Gradient: 0% 10% EtOAc in Hexanes).

Reaction Mechanism Visualization

The following diagram illustrates the activation of the quinolone oxygen by [ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">](#)

followed by the nucleophilic attack of chloride, restoring aromaticity.



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Figure 1: Mechanism of Deoxychlorination. The transformation is driven by the formation of the strong P=O bond in the byproduct and the thermodynamic stability of the fully aromatic quinoline system.

Reactivity & Functionalization[1][2][6][10]

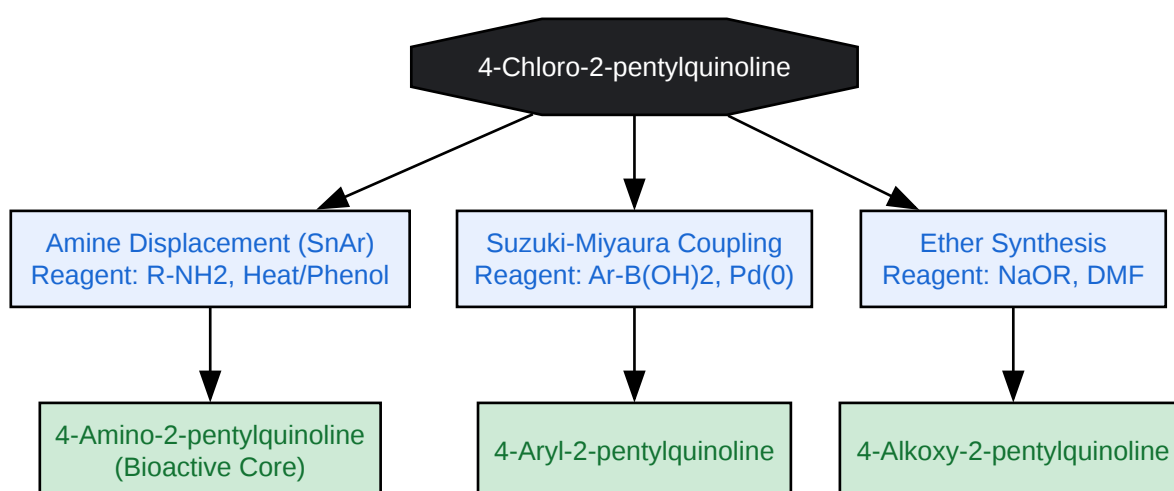
The 4-chloro substituent is a "privileged handle" in medicinal chemistry.[1][2] Unlike chlorobenzenes, the nitrogen in the quinoline ring withdraws electron density from the C4 position, making it highly susceptible to Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted">

).

Common Derivatization Pathways

Researchers utilize this scaffold to synthesize libraries of 4-aminoquinolines (chloroquine analogues).[1][2]

- Amination: Reaction with primary/secondary amines (neat or in ethanol/phenol melt).[1][2]
- Etherification: Reaction with alkoxides (NaH/ROH).[1][2]
- Suzuki Coupling: The C-Cl bond is active for Pd-catalyzed cross-coupling to install aryl/heteroaryl groups.[1][2]



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Figure 2: Divergent synthesis pathways.^{[1][2]} The electron-deficient C4 position allows for rapid library generation.^{[1][2]}

Biological Context & SAR

The Role of the Pentyl Chain

The 2-pentyl group is not merely a bystander; it is a specific lipophilic modulator.^{[1][2]}

- Membrane Insertion: In anti-bacterial applications, the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> chain aids in penetrating the lipid bilayer of Gram-negative bacteria.^[1]
- Quorum Sensing: This molecule mimics the structure of PQS (Pseudomonas Quinolone Signal), which is naturally a 2-heptyl-3-hydroxy-4-quinolinone.^{[1][2]} The 4-chloro-2-pentyl variant acts as a precursor to antagonists that can competitively bind to the PqsR receptor, potentially inhibiting bacterial virulence without killing the bacteria (anti-virulence strategy).^{[1][2]}

Analytical Validation (Self-Check)

When characterizing the synthesized compound, ensure the following spectral features:

- ¹H NMR ():
 - Aromatic region: 4 protons (quinoline backbone).^{[1][2]}
 - Singlet at ~7.4 ppm: The proton at C3 (adjacent to the Cl and Pentyl ring).^{[1][2]}
 - Aliphatic region: Triplet (~0.9 ppm) for terminal methyl, multiplet (~1.3-1.8 ppm) for methylene chain, and a triplet (~2.9 ppm) for the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> attached to the aromatic ring.^[1]

- Mass Spec: Distinctive Chlorine isotope pattern (ngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted">

ratio of 3:1).[1]

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